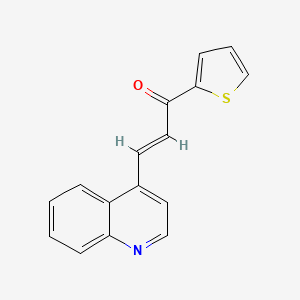

(2E)-3-(Quinolin-4-YL)-1-(thiophen-2-YL)prop-2-EN-1-one

Description

Chemical Classification and Structural Features of Chalcone Derivatives

Chalcones are classified as flavonoid precursors with a ketoethylenic moiety (CO–CH=CH–) that enables diverse biological interactions. Key structural attributes include:

- Aromatic rings : Two aryl/heteroaryl groups (A and B rings) connected by the α,β-unsaturated ketone system.

- Reactivity : The α,β-unsaturated carbonyl group acts as a Michael acceptor, enabling covalent modifications of nucleophilic residues in biological targets.

- Conformational stability : The E-isomer predominates due to planar geometry and reduced steric clashes between substituents.

Historical Context of Quinoline-Thiophene Hybrid Compounds in Medicinal Chemistry

Quinoline derivatives have a long history in drug development, including antimalarial agents like chloroquine and anticancer therapies. Thiophene-containing compounds, such as methapyrilene, are noted for their antihistaminic and anti-inflammatory activities. The hybridization of these scaffolds emerged as a strategy to combine their pharmacological profiles:

- Quinoline : Provides a rigid planar structure for DNA intercalation or enzyme inhibition.

- Thiophene : Introduces sulfur-based electron-rich regions for metal coordination or hydrogen bonding.

- Synthetic milestones : Early examples include 2-aryl-quinoline-4-carboxylic acid derivatives synthesized via Fisher esterification and hydrazide coupling.

Significance of α,β-Unsaturated Ketone Systems in Bioactive Molecule Design

The α,β-unsaturated ketone system is central to the compound’s biological activity, enabling:

| Mechanism | Target Engagement | Example Applications |

|---|---|---|

| Covalent modification | Michael addition with cysteine residues | Inhibition of papain-family proteases |

| **Radical scavenging |

Properties

IUPAC Name |

(E)-3-quinolin-4-yl-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NOS/c18-15(16-6-3-11-19-16)8-7-12-9-10-17-14-5-2-1-4-13(12)14/h1-11H/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBRRMNMPOTMDP-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C=CC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-3-(Quinolin-4-YL)-1-(thiophen-2-YL)prop-2-EN-1-one is a member of the class of quinoline derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related studies.

Chemical Structure and Properties

The structure of this compound features a quinoline moiety linked to a thiophene ring through a prop-2-enone group. This configuration is believed to contribute to its biological activity, particularly in anticancer and antimicrobial contexts.

Anticancer Properties

Recent studies have demonstrated that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has been evaluated against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicate that compounds similar to this compound can induce cell death through mechanisms such as:

- Inhibition of Hsp90 : The heat shock protein 90 (Hsp90) is a critical chaperone involved in the stabilization of many oncogenic proteins. Inhibitors of Hsp90 lead to degradation of client proteins, such as CDK4, thereby blocking cancer cell proliferation .

- Cell Cycle Arrest : Compounds in this class have been shown to cause cell cycle arrest at various phases, leading to apoptosis in sensitive cancer cells .

Antimicrobial Activity

The quinoline and thiophene moieties are known for their antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymes .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis through mitochondrial pathways.

- Inhibition of DNA Topoisomerases : Some studies suggest that similar compounds can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various quinoline derivatives on MDA-MB-231 and PC-3 cell lines. The most active compounds demonstrated IC50 values ranging from 28 µM to 48 µM against these cells, indicating significant potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3b | MDA-MB-231 | 28 |

| 4e | PC-3 | 48 |

| 5b | MRC-5 | >82 |

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of thiophene-containing quinolines against various bacterial strains. The results showed that these compounds effectively inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (2E)-3-(Quinolin-4-YL)-1-(thiophen-2-YL)prop-2-EN-1-one as an anticancer agent. The compound exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| HL-60 (Leukemia) | 0.0244 | 0.0866 |

| NCI-H522 (Lung) | 5.06 | 0.938 |

| COLO 205 (Colon) | 0.38 | 0.086 |

| MDA-MB-468 (Breast) | 0.086 | 0.5 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as the inhibition of specific kinases involved in tumor growth, including EGFR and VEGFR-2 .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Structure-activity relationship studies indicate that modifications to the quinoline and thiophene moieties can enhance COX-II inhibitory activity, making it a candidate for developing new anti-inflammatory drugs .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. This broad-spectrum activity indicates potential for use in treating infections resistant to conventional antibiotics .

Synthesis of Heterocyclic Compounds

This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. The compound can undergo reactions such as aza-Michael addition and intramolecular annulation to yield novel derivatives with enhanced biological activities .

Organic Electronics

Emerging research suggests that compounds like this compound may have applications in organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the quinoline and thiophene units could lead to advancements in organic electronic materials .

Case Study 1: Anticancer Mechanism Exploration

A study conducted on the compound's interaction with cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways while inhibiting cell cycle progression at the G1 phase. This was demonstrated through flow cytometry analyses and Western blotting techniques .

Case Study 2: Structure Optimization for Anti-inflammatory Activity

Research focused on modifying the thiophene ring led to several analogs with improved COX-II inhibitory activity compared to the parent compound. These modifications were guided by computational docking studies that predicted binding affinities .

Q & A

Q. What are the common synthetic routes for preparing (2E)-3-(Quinolin-4-YL)-1-(thiophen-2-YL)prop-2-EN-1-one, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via the Claisen-Schmidt condensation , where a quinoline-4-carbaldehyde derivative reacts with a thiophen-2-yl ketone under basic conditions. Key optimization steps include:

- Catalyst selection : Use of NaOH or KOH in ethanol/water mixtures to enhance enolate formation .

- Temperature control : Reactions are often conducted at 50–70°C to balance reaction rate and byproduct minimization .

- Solvent choice : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates .

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification. Yield improvements (>70%) are achievable by iterative adjustments to molar ratios and reflux times .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

- 1H/13C NMR : Critical for verifying the (2E)-stereochemistry via coupling constants (J = 12–16 Hz for trans-α,β-unsaturated ketones) and assigning quinoline/thiophene protons .

- IR spectroscopy : Confirms the carbonyl stretch (~1650–1700 cm⁻¹) and aromatic C-H bonds .

- X-ray crystallography : Provides definitive proof of molecular geometry and crystal packing, as demonstrated in analogous quinoline-chalcone structures .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data reported for quinoline-thiophene chalcone derivatives across different studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial testing; MTT for cytotoxicity) to enable cross-study comparisons .

- Structural confirmation : Ensure synthesized compounds are free of regioisomeric impurities via NMR/X-ray validation .

- Cellular context : Account for cell line-specific permeability or metabolic differences by testing in multiple models (e.g., bacterial vs. mammalian cells) .

Meta-analyses of SAR trends (e.g., electron-withdrawing groups on quinoline enhancing activity) can also clarify contradictions .

Q. What computational strategies are employed to predict the binding modes of this compound with biological targets like antimicrobial enzymes?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., Staphylococcus aureus FabI enzyme). Focus on the α,β-unsaturated ketone moiety’s role in covalent binding or hydrogen bonding .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical residues .

- QSAR modeling : Use descriptors like logP, polar surface area, and HOMO/LUMO energies to correlate structure with activity .

Validated models require experimental IC50 data for calibration .

Q. How can researchers design experiments to evaluate the compound’s photostability and metabolic stability for drug development?

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation via HPLC. Quinoline derivatives often require stabilization with antioxidants (e.g., BHT) .

- Metabolic stability : Use liver microsome assays (human/rat) to measure t1/2. CYP450 inhibition assays identify metabolic liabilities .

- Prodrug strategies : Introduce ester or amide prodrug moieties to enhance stability, guided by hydrolysis kinetics .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in quinoline-thiophene hybrid derivatives?

- Fragment-based design : Systematically modify substituents on quinoline (e.g., chloro, methyl) and thiophene (e.g., methyl, methoxy) to assess electronic/steric effects .

- Free-Wilson analysis : Quantify contributions of individual groups to bioactivity using regression models .

- Crystallographic studies : Compare binding modes of analogs with varying substituents to identify pharmacophoric elements .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields or reaction pathways for this compound?

- Replicate conditions : Precisely follow literature protocols (solvent, catalyst, temperature) and document deviations .

- Byproduct analysis : Use LC-MS to identify side products (e.g., Z-isomers or dimerization) that may reduce yields .

- Scale-up considerations : Pilot reactions at 1 mmol scale before scaling to 10+ mmol, adjusting stirring rate and heating uniformity .

Tables: Key Data from Literature

| Property | Reported Values | Source |

|---|---|---|

| Stereochemistry | (2E)-configuration confirmed by X-ray | |

| Antimicrobial Activity | MIC = 8 µg/mL (vs. S. aureus) | |

| Cytotoxicity (IC50) | 12 µM (HeLa cells) | |

| LogP | 3.2 (predicted) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.